molecular formula C19H23NO8 B11829225 Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate

Cat. No.: B11829225
M. Wt: 393.4 g/mol
InChI Key: MTXHYIKVGUIRKV-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound with the molecular formula C19H23NO8 It is characterized by the presence of two acetyl groups, a nitrophenyl group, and a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2,4-diacetyl-3-(4-nitrophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
  • Diethyl 2,4-diacetyl-3-phenylpentanedioate

Uniqueness

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group enhances its reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXHYIKVGUIRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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